N-(1H-indazol-5-yl)cyclobutanecarboxamide
Overview
Description
“N-(1H-indazol-5-yl)cyclobutanecarboxamide” is also known as Rhodblock 6 . It has the empirical formula C12H13N3O and a molecular weight of 215.25 .
Synthesis Analysis
The synthesis of indazole compounds, such as “N-(1H-indazol-5-yl)cyclobutanecarboxamide”, involves various strategies including transition metal-catalyzed reactions and reductive cyclization reactions . One method involves the formation of C–N and N–N bonds from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of “N-(1H-indazol-5-yl)cyclobutanecarboxamide” is characterized by an indazole ring attached to a cyclobutane carboxamide group . The empirical formula is C12H13N3O .Physical And Chemical Properties Analysis
“N-(1H-indazol-5-yl)cyclobutanecarboxamide” is a powder with a faintly bluish off-white color . It is soluble in DMSO at a concentration of at least 20 mg/mL . The compound is stable at room temperature .Scientific Research Applications
Synthesis and Characterization
- Research chemicals like N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, known as 3,5-AB-CHMFUPPYCA, have been synthesized and characterized, indicating a focus on the development and identification of new synthetic compounds. These studies serve as a foundation for understanding the chemical properties and potential applications of similar compounds, including N-(1H-indazol-5-yl)cyclobutanecarboxamide (McLaughlin et al., 2016).
Metabolic Studies
- Investigations on the metabolism of synthetic cannabinoids by human liver microsomes provide insights into their biotransformation. This research is crucial for developing methods to detect these substances in biological samples, which could also apply to similar compounds for forensic and toxicological purposes (Takayama et al., 2014).
Pharmacological Activities
- The study of carboxamide-type synthetic cannabinoids, including their action as CB1/CB2 receptor agonists, highlights the importance of structural variations in determining their pharmacological profile. This knowledge contributes to the understanding of the effects of related compounds on the endocannabinoid system (Doi et al., 2017).
Analytical Identification
- Efforts to identify new psychoactive substances, including synthetic cannabinoids with indazole scaffolds, underscore the ongoing challenge to detect and characterize novel compounds. Such analytical work is essential for regulatory and safety purposes, and methods developed can be adapted for similar new compounds (Wang et al., 2022).
properties
IUPAC Name |
N-(1H-indazol-5-yl)cyclobutanecarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c16-12(8-2-1-3-8)14-10-4-5-11-9(6-10)7-13-15-11/h4-8H,1-3H2,(H,13,15)(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJXOQKXBIPBKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=CC3=C(C=C2)NN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424250 | |
Record name | N-(1H-indazol-5-yl)cyclobutanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30424250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
19.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47199037 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Rhodblock 6 | |
CAS RN |
886625-06-5 | |
Record name | N-(1H-indazol-5-yl)cyclobutanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30424250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Rhodblock 6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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